

Cinnamyl Acetate-13C2: A Technical Guide to Chemical Properties and Stability

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Compound of Interest

Compound Name: Cinnamyl acetate-13C2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of **Cinnamyl acetate-13C2**. While specific data for the isotopically labeled **Cinnamyl acetate-13C2** is limited, this document compiles and extrapolates information based on the well-characterized properties of its unlabeled counterpart, cinnamyl acetate. The insights provided are crucial for researchers utilizing **Cinnamyl acetate-13C2** in metabolic, environmental, and other scientific studies.

Core Chemical Properties

Cinnamyl acetate-13C2 is an isotopically labeled form of cinnamyl acetate, where two carbon atoms in the acetate moiety have been replaced with the stable isotope carbon-13. This labeling is invaluable for tracing the molecule in various biological and chemical processes using mass spectrometry and NMR spectroscopy. The fundamental chemical properties are summarized in the table below. It is important to note that while the isotopic labeling provides a distinct mass, it is not expected to significantly alter the macroscopic physical and chemical properties of the molecule.

Property	Value	Source
Chemical Name	Cinnamyl acetate-13C2	N/A
CAS Number	1083053-34-2	[1]
Molecular Formula	C ₉ ¹³ C ₂ H ₁₂ O ₂	N/A
Molecular Weight	~178.23 g/mol	Calculated
Appearance	Colorless to pale yellow liquid	[2]
Odor	Sweet, balsamic, floral	[2]
Boiling Point	265 °C (for unlabeled)	[3]
Density	1.057 g/mL at 25 °C (for unlabeled)	[3]
Solubility in water	212.3 mg/L (for unlabeled)	[3]
log P	2.85 (for unlabeled)	[3]
Refractive Index (nD20)	1.539 - 1.543 (for unlabeled)	[3]

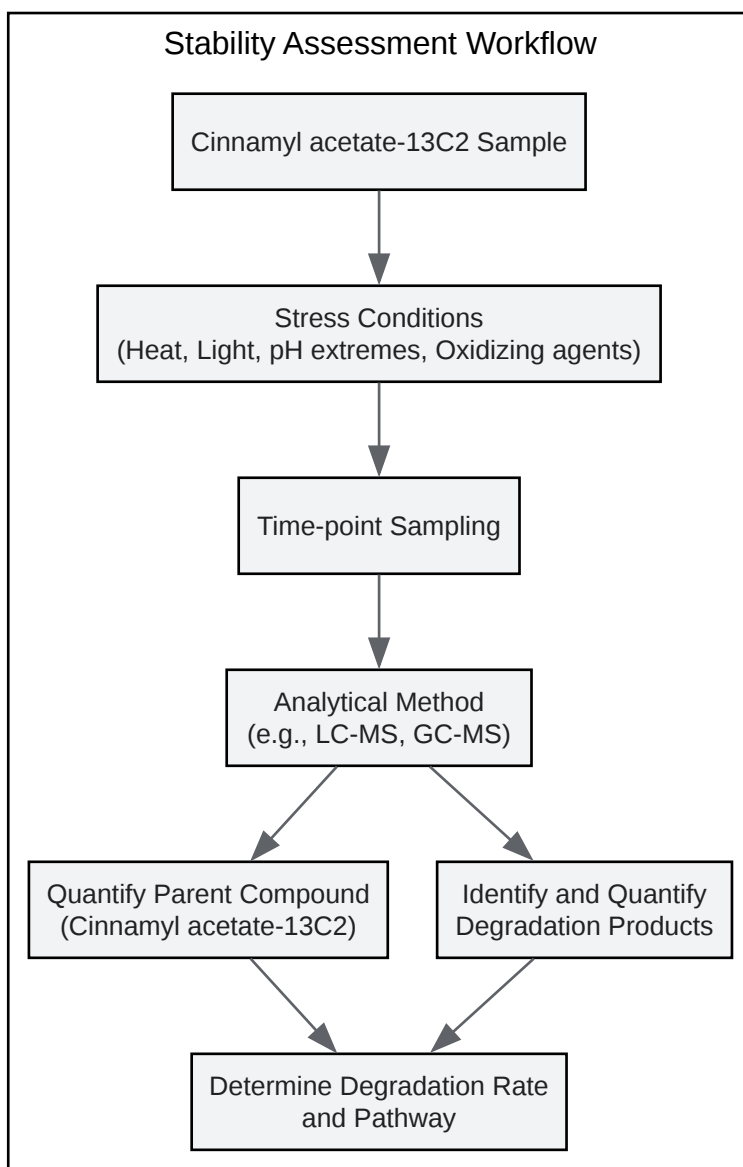
Stability and Degradation

Cinnamyl acetate-13C2 is generally stable under normal storage conditions.[2] However, its stability is influenced by factors such as temperature, pH, and exposure to oxidizing agents. The primary degradation pathways for cinnamyl acetate, and by extension its 13C2 labeled form, are hydrolysis of the ester linkage and oxidation of the allylic group.

Hydrolysis: In the presence of acid or base, and to a lesser extent in neutral water, the ester bond of cinnamyl acetate can be hydrolyzed to yield cinnamyl alcohol and acetic acid. This process is accelerated by heat.

Oxidation: The allylic double bond in the cinnamyl group is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or oxidizing agents. This can lead to the formation of cinnamaldehyde, cinnamic acid, and potentially epoxide derivatives.

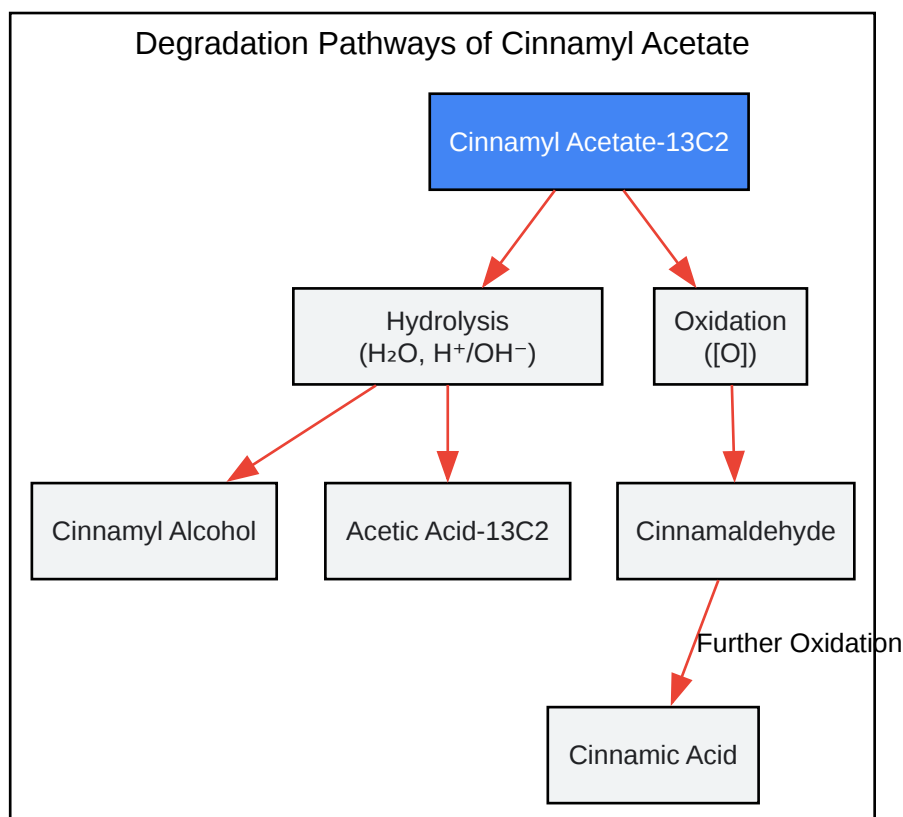
A logical workflow for assessing the stability of **Cinnamyl acetate-13C2** is presented below.



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Caption: A general workflow for conducting stability studies on **Cinnamyl acetate-13C2**.

The primary degradation pathways are illustrated in the following diagram.



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Caption: Major degradation pathways of **Cinnamyl acetate-13C2**.

Experimental Protocols

Due to the limited availability of specific experimental protocols for **Cinnamyl acetate-13C2**, the following section provides a representative methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds.

Representative GC-MS Protocol for the Analysis of Cinnamyl Acetate-13C2

Objective: To separate and identify **Cinnamyl acetate-13C2** and its potential degradation products in a sample matrix.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
- Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness)

Reagents:

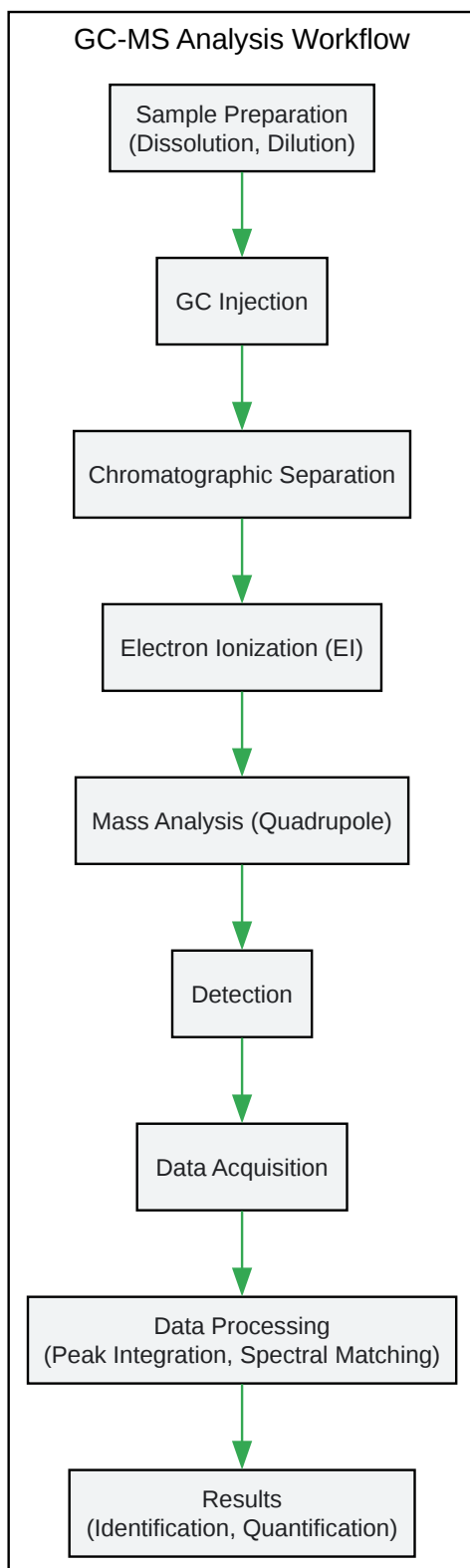
- High-purity helium (carrier gas)
- Solvent for sample dilution (e.g., ethyl acetate, hexane)
- Internal standard (optional, e.g., a deuterated analog)

Procedure:

- Sample Preparation:
 - Accurately weigh a known amount of the sample containing **Cinnamyl acetate-13C2**.
 - Dissolve the sample in a suitable solvent to a final concentration appropriate for GC-MS analysis (e.g., 1-10 μ g/mL).
 - If using an internal standard, add a known amount to the sample solution.
 - Vortex the solution to ensure homogeneity.
- GC-MS Conditions:
 - Inlet: Splitless mode, 250 °C
 - Oven Program:
 - Initial temperature: 80 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold at 280 °C for 5 minutes
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min

- MS Transfer Line: 280 °C
- Ion Source: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400
- Data Analysis:
 - Identify **Cinnamyl acetate-13C2** based on its retention time and the presence of its characteristic mass spectrum, including the molecular ion and key fragment ions, which will be shifted by +2 m/z units compared to the unlabeled compound.
 - Identify potential degradation products by comparing their mass spectra to library databases and known fragmentation patterns.
 - Quantify the compounds of interest by integrating the peak areas and using a calibration curve or the internal standard method.

The logical flow of this analytical process is depicted below.



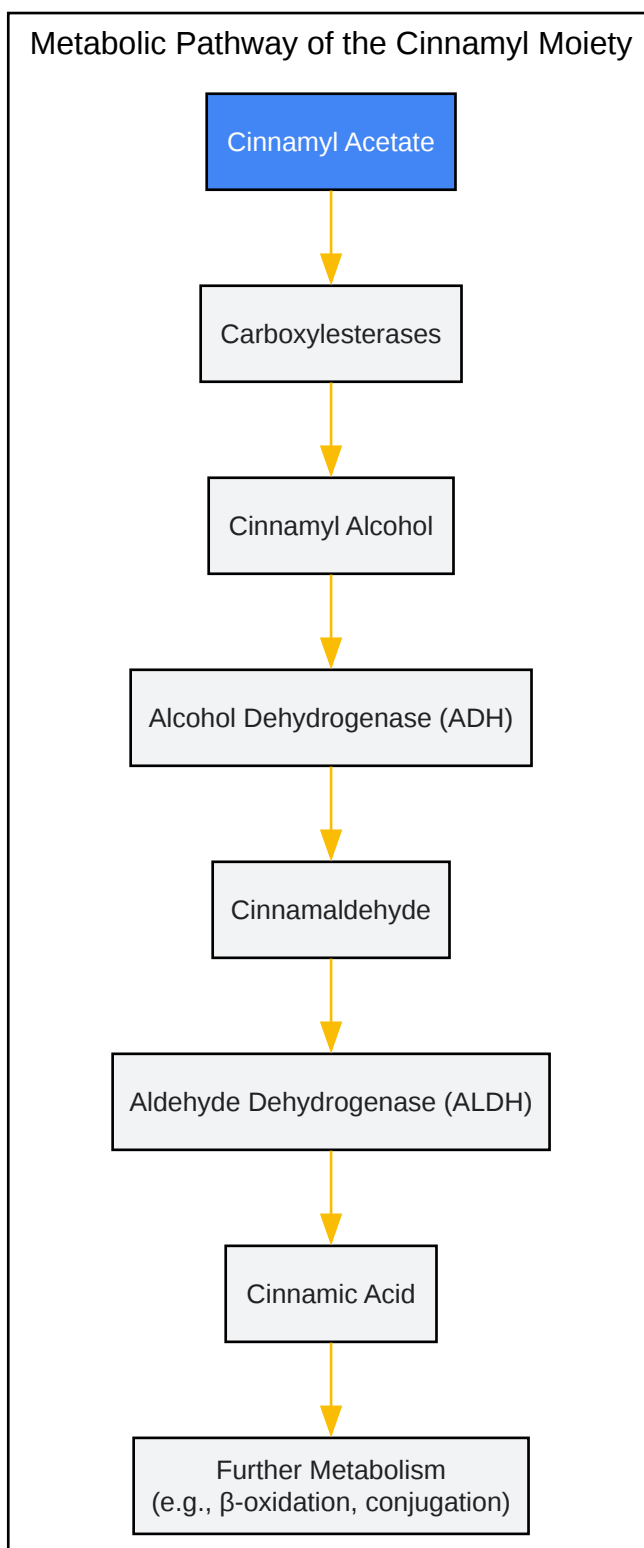
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Caption: A typical workflow for the GC-MS analysis of **Cinnamyl acetate-13C2**.

Metabolic Pathways

In biological systems, cinnamyl acetate is expected to undergo enzymatic hydrolysis to cinnamyl alcohol, followed by oxidation.^[3] The use of **Cinnamyl acetate-13C2** allows for the precise tracing of the acetate moiety through metabolic pathways.

The metabolic fate of the cinnamyl portion is anticipated to follow the pathway outlined below.



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Caption: The expected metabolic pathway of the cinnamyl portion of cinnamyl acetate.

Conclusion

Cinnamyl acetate-13C2 is a valuable tool for researchers in various scientific disciplines. While specific data for the labeled compound is not widely available, its chemical properties and stability are expected to be very similar to its well-documented unlabeled counterpart. This guide provides a foundational understanding of these properties, along with representative experimental protocols and an overview of its expected metabolic fate, to support its effective use in research and development. Researchers should always handle this compound in accordance with standard laboratory safety procedures.

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References

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